Target Compound (53911-68-5) vs. Unsubstituted Parent Scaffold (Dihydro-2H-pyran-2,6(3H)-dione): Physical Property Differentiation
The presence of the 4-chlorophenyl substituent on 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione (53911-68-5) results in a significant and quantifiable alteration of its physical properties compared to the unsubstituted dihydro-2H-pyran-2,6(3H)-dione core. This differential is critical for both synthetic pathway tracking and analytical separation method development [1].
| Evidence Dimension | Melting Point and Molecular Weight |
|---|---|
| Target Compound Data | Melting Point: 131-133 °C; Molecular Weight: 224.64 g/mol |
| Comparator Or Baseline | Dihydro-2H-pyran-2,6(3H)-dione (CAS: Not provided, but core scaffold) Melting Point: 50-55 °C; Molecular Weight: 114.10 g/mol |
| Quantified Difference | Melting Point increase of +81 °C to +78 °C; Molecular Weight increase of +110.54 g/mol (+96.9%) |
| Conditions | Standard laboratory conditions; melting point data from CAS Common Chemistry and chemical supplier databases. |
Why This Matters
This large difference in melting point and molecular weight provides a direct, measurable signal that the target compound is a distinct chemical entity, not a simple derivative, and enables definitive identification in synthetic process monitoring.
- [1] CAS Common Chemistry. 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. CAS Registry Number 53911-68-5. American Chemical Society. View Source
